molecular formula C14H5Cl4NO2 B11990922 5,6-Dichloro-2-(3,4-dichlorophenyl)isoindole-1,3-dione

5,6-Dichloro-2-(3,4-dichlorophenyl)isoindole-1,3-dione

Cat. No.: B11990922
M. Wt: 361.0 g/mol
InChI Key: CACQDFRWLWVMLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dichloro-2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of isoindole derivatives, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

The synthesis of 5,6-dichloro-2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3,4-dichloroaniline with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as zinc chloride, at elevated temperatures. The reaction mixture is then purified through recrystallization to obtain the desired product .

Chemical Reactions Analysis

5,6-Dichloro-2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

5,6-Dichloro-2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5,6-dichloro-2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets within cells. The compound can bind to DNA and proteins, leading to the inhibition of essential cellular processes. This interaction can result in the disruption of cell division and the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

5,6-Dichloro-2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds, such as:

The uniqueness of 5,6-dichloro-2-(3,4-dichlorophenyl)-1H-isoindole-1,3(2H)-dione lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H5Cl4NO2

Molecular Weight

361.0 g/mol

IUPAC Name

5,6-dichloro-2-(3,4-dichlorophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H5Cl4NO2/c15-9-2-1-6(3-10(9)16)19-13(20)7-4-11(17)12(18)5-8(7)14(19)21/h1-5H

InChI Key

CACQDFRWLWVMLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)Cl)Cl

Origin of Product

United States

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